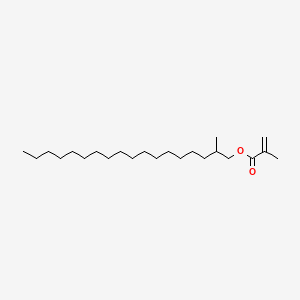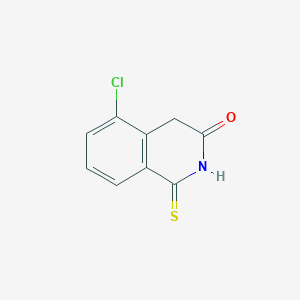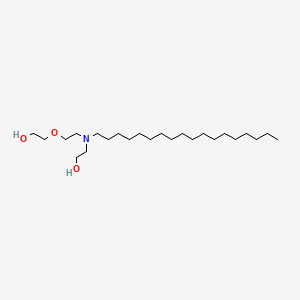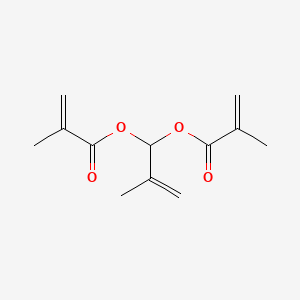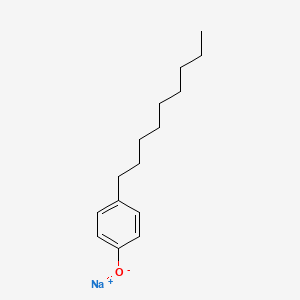
Sodium p-nonylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium p-nonylphenolate is an organic compound with the molecular formula C15H23NaO. It is a sodium salt of p-nonylphenol, which is a type of alkylphenol. This compound is known for its surfactant properties and is used in various industrial applications, including detergents, emulsifiers, and solubilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-nonylphenolate can be synthesized through the neutralization of p-nonylphenol with sodium hydroxide. The reaction typically involves dissolving p-nonylphenol in an organic solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where p-nonylphenol and sodium hydroxide are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Sodium p-nonylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-nonylbenzoquinone.
Reduction: It can be reduced to form p-nonylphenol.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of a suitable solvent, such as ethanol or methanol, and may require heating.
Major Products:
Oxidation: p-Nonylbenzoquinone
Reduction: p-Nonylphenol
Substitution: Various substituted phenols depending on the reacting cation.
Scientific Research Applications
Sodium p-nonylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: It is widely used in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of sodium p-nonylphenolate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. At the molecular level, it interacts with lipid bilayers, disrupting membrane integrity and enhancing permeability .
Comparison with Similar Compounds
Nonylphenol: A precursor to sodium p-nonylphenolate, used in similar applications but lacks the ionic properties of the sodium salt.
Sodium p-nitrophenolate: Another sodium salt of an alkylphenol, used in different industrial applications.
Nonylphenol Ethoxylates: Non-ionic surfactants derived from nonylphenol, used extensively in detergents and emulsifiers.
Uniqueness: this compound is unique due to its ionic nature, which enhances its solubility in water compared to nonylphenol. This property makes it particularly useful in applications where water solubility is crucial .
Properties
CAS No. |
54628-06-7 |
|---|---|
Molecular Formula |
C15H23NaO |
Molecular Weight |
242.33 g/mol |
IUPAC Name |
sodium;4-nonylphenolate |
InChI |
InChI=1S/C15H24O.Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h10-13,16H,2-9H2,1H3;/q;+1/p-1 |
InChI Key |
GRHLOHHSYRUYNE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


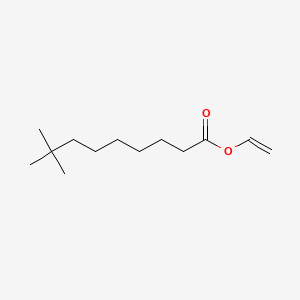
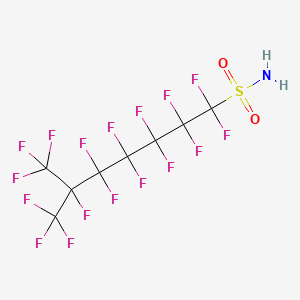

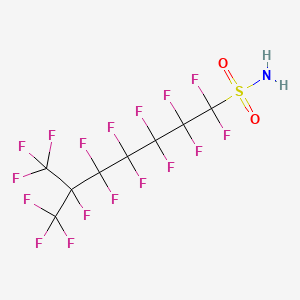
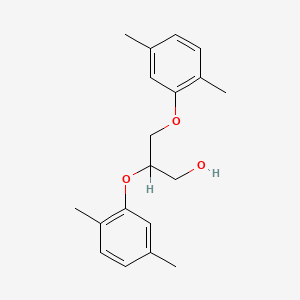
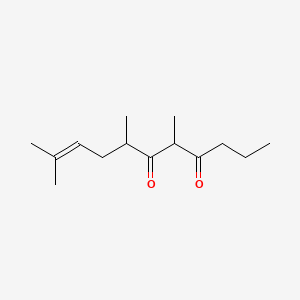
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
